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molecular formula C14H19NO2 B8672382 (4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

(4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

Cat. No. B8672382
M. Wt: 233.31 g/mol
InChI Key: DOUDPCKSDZVCFD-UHFFFAOYSA-N
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Patent
US08759528B2

Procedure details

The compound is prepared analogously to Example XI.1 using 4-(4-methoxycarbonylmethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (VIII.2) as educt and TFA in DCM instead of HCl. The crude product is used without further purification in the next reaction step.
Name
4-(4-methoxycarbonylmethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:24][O:23][C:21](=[O:22])[CH2:20][C:17]1[CH:16]=[CH:15][C:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
4-(4-methoxycarbonylmethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification in the next reaction step

Outcomes

Product
Name
Type
Smiles
COC(CC1=CC=C(C=C1)C1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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